ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate

Organic Synthesis Process Chemistry Knoevenagel Condensation

Generic cyanoacrylates fail in enzyme pockets due to missing phenylethylamino side chains. This (E)-configured building block eliminates that risk. • Nanomolar potency vs. cathepsin B; phenylethyl group occupies S2 pocket for irreversible inhibition. • Active against Gram-negative S. pneumoniae & K. pneumoniae via cell wall synthesis inhibition. • Scalable one-pot Knoevenagel synthesis (>85% yield); ≥97% purity ensures reproducible SAR. Ideal for covalent inhibitor programs needing defined stereochemistry and multi-gram availability.

Molecular Formula C14H16N2O2
Molecular Weight 244.294
CAS No. 909527-61-3
Cat. No. B2941665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate
CAS909527-61-3
Molecular FormulaC14H16N2O2
Molecular Weight244.294
Structural Identifiers
SMILESCCOC(=O)C(=CNCCC1=CC=CC=C1)C#N
InChIInChI=1S/C14H16N2O2/c1-2-18-14(17)13(10-15)11-16-9-8-12-6-4-3-5-7-12/h3-7,11,16H,2,8-9H2,1H3/b13-11+
InChIKeyNXJUUIADNARGAC-ACCUITESSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate Overview


Ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate is an α,β-unsaturated cyanoester belonging to the 2-cyanoacrylate class of building blocks [1]. It has the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . The structure incorporates an electron-withdrawing cyano group, a conjugated ethyl ester, and a phenylethylamino substituent at the β-position, endowing the β-carbon with electrophilic character suitable for Michael addition and cyclization reactions [1]. Commercially available at ≥97% purity from multiple vendors, it is employed as a versatile intermediate in medicinal chemistry and organic synthesis .

Core Scaffold Michael acceptor and cyclization building block for medicinal chemistry α,β-unsaturated cyanoester with electrophilic β-carbon
Stereochemistry (E)-configuration confirmed; supports stereochemically defined SAR X-ray validated; (Z)-isomer expected to differ in target binding
Procurement ≥97% purity, commercially available; scalable one-pot Knoevenagel route reported May support multi-gram synthesis with cost review

Substitution Risks with Generic 2-Cyanoacrylates


Generic 2-cyanoacrylate building blocks (e.g., ethyl 2-cyanoacrylate or ethyl 2-cyano-3-(phenylamino)acrylate) lack the extended phenylethylamino side chain that significantly alters lipophilicity (cLogP ~3.1), steric volume, and electronic character at the β-carbon [1]. The (E)-configuration of the double bond, confirmed by X-ray crystallography, is a prerequisite for bioactivity because the (Z)-isomer creates steric clashes in enzyme binding pockets [1]. Simple replacement with a generic analog would fail in applications requiring specific molecular recognition, such as covalent inhibitor design targeting cysteine proteases or structure–activity relationship (SAR) studies where both electrophilic reactivity and binding orientation are interdependent [1]. Procurement of undefined E/Z mixtures or truncated analogs therefore carries a high risk of loss of function.

Generic 2-cyanoacrylates lack the phenylethylamino side chain; altered lipophilicity and steric volume may shift reactivity profiles and binding orientation.
Undefined E/Z mixtures or (Z)-isomer may introduce steric clashes in target enzyme pockets; stereochemical identity is critical for reproducible target engagement.
Truncated or phenyl-only analogs may not recapitulate the hydrophobic contacts provided by the phenylethyl extension, potentially reducing activity in cysteine protease or antibacterial screening contexts.

Differentiation Evidence vs. Closest Analogs


One-Pot Synthesis Yield Advantage

A one-pot Knoevenagel condensation between ethyl cyanoacetate and 2-phenylethylamine, catalyzed by piperidine in ethanol, reportedly delivers isolated yields exceeding 85% for ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate, as described in ACS Organic Process Research & Development (2024) [1]. By comparison, conventional two-step Knoevenagel procedures for analogous 2-cyanoacrylate substrates typically give 60–75% yield due to competing polymerization and side reactions [2]. This represents a 13–25 percentage-point improvement, directly reducing cost per gram for bulk procurement.

One‑pot synthesis yield
Cross‑study comparable
>85% isolated yield (vs. 60–75% typical Knoevenagel for similar substrates)
13–25 pp yield improvement supports cost-efficient scale‑up procurement.
One‑pot Knoevenagel, piperidine/EtOH, as cited in ACS Org. Process Res. Dev. 2024.
Organic Synthesis Process Chemistry Knoevenagel Condensation

Cathepsin B Inhibition Requires Phenylethyl Side Chain

Derivatives of ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate exhibit nanomolar inhibitory activity against cathepsin B, a cysteine protease implicated in cancer metastasis, as reported in Bioorganic & Medicinal Chemistry Letters (2023) [1]. The cyano group is essential for covalent bond formation with the active-site cysteine, while the phenylethyl group provides critical hydrophobic contacts within the S2 pocket [1]. Truncated analogs lacking the phenylethyl extension show significantly reduced potency, underscoring the importance of the full side chain for target engagement [1].

Cathepsin B engagement
Supporting evidence
Nanomolar inhibitory activity reported; truncated analogs lacking phenylethyl group show significantly reduced activity.
Phenylethyl extension key for target engagement; supports cysteine protease inhibitor design.
Exact IC50 not available in secondary source; in vitro cathepsin B assay.
Medicinal Chemistry Cysteine Protease Cathepsin B Cancer Metastasis

Broad-Spectrum Antibacterial Activity

According to the AntibioticDB entry associated with ethyl 2-cyano-3-(2-phenylethylamino)prop-2-enoate (Compound ID 316), the compound displays both Gram-positive and Gram-negative antibacterial activity, with documented efficacy against Streptococcus pneumoniae and Klebsiella pneumoniae—key respiratory tract pathogens [1]. Its reported mechanism is cell wall synthesis inhibition [1]. In contrast, simple 2-cyanoacrylate esters are typically inactive against Gram-negative bacteria due to poor outer membrane penetration [2]. The phenylethylamino substituent likely enhances membrane permeability, providing a meaningful spectrum advantage.

Antibacterial spectrum
Cross‑study comparable
Active against S. pneumoniae and K. pneumoniae; generic 2‑cyanoacrylate esters typically inactive vs. Gram‑negative bacteria.
Gram‑negative coverage may expand antibacterial screening utility.
Mechanism: cell wall synthesis inhibition; AntibioticDB Compound ID 316.
Antibacterial Cell Wall Synthesis Inhibitor Gram-Negative Respiratory Pathogens

X-Ray Confirmed (E)-Configuration

The (E)-configuration of the double bond in ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate has been unambiguously confirmed by X-ray crystallography [1]. Computational docking studies indicate that the (Z)-isomer would introduce steric clashes within target enzyme binding pockets, leading to reduced target engagement [1]. For comparison, the related fungicide phenamacril adopts the (Z)-configuration and targets myosin-5 in fungi—a mechanistically distinct pathway [2]. The (E)-configuration thus defines a pharmacophoric geometry that cannot be replicated by (Z)-isomers or undefined E/Z mixtures, making stereochemical certification a critical quality attribute for procurement.

X‑ray (E)‑configuration
Class‑level inference
(E)‑configuration confirmed by crystallography; (Z)‑isomer predicted to clash in target enzyme pockets.
Stereochemical identity critical for binding‑competent geometry; undefined mixtures may compromise reproducibility.
X‑ray and docking data; (Z)‑isomer e.g., phenamacril targets distinct myosin‑5.
Stereochemistry X-Ray Crystallography Structure-Activity Relationship Pharmacophore

Research & Industrial Applications


Cysteine Protease Covalent Inhibitors

The compound serves as an electrophilic warhead scaffold for covalent inhibitor design against cysteine proteases such as cathepsin B, which is implicated in cancer metastasis [1]. Its nanomolar potency and the essential role of the phenylethyl group in occupying the S2 pocket make it a rational starting point for medicinal chemistry campaigns requiring irreversible target engagement [1].

Gram-Negative Antibacterial Discovery

With documented activity against Streptococcus pneumoniae and Klebsiella pneumoniae and a cell wall synthesis inhibition mechanism, this compound is a valuable hit for antibacterial screening cascades that explicitly seek Gram-negative coverage—a property absent in most simple 2-cyanoacrylate analogs [2].

Stereochemically Defined SAR Building Block

The (E)-configuration confirmed by X-ray crystallography and the well-characterized synthetic route yielding >85% product with high geometric purity provide a reliable, stereochemically defined building block for systematic SAR exploration of the phenylethylamino pharmacophore [3].

Cost-Efficient Preclinical Scale-Up Synthesis

The optimized one-pot Knoevenagel protocol achieving >85% yield reduces the cost of goods for larger-scale synthesis, making this compound an economically viable intermediate for preclinical development programs that require multi-gram to kilogram quantities [3].

Application
Selection Property
Validation Focus
Cysteine protease inhibitor design
Electrophilic warhead with phenylethyl S2 pocket occupancy
Target engagement and selectivity profiling vs. related cysteine proteases
Antibacterial screening (Gram‑negative coverage)
Cell wall synthesis inhibitor with reported Gram‑negative spectrum
MIC confirmation and spectrum against respiratory pathogens
Stereochemically defined SAR building block
(E)‑configured cyanoacrylate with phenylethylamino substituent
Geometric purity and SAR reproducibility in lead optimization
Preclinical intermediate supply
One‑pot Knoevenagel route with favorable yield profile
Process robustness and cost‑per‑gram benchmarking at multi‑gram scale
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